molecular formula C10H11F3O B7992855 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol

Cat. No.: B7992855
M. Wt: 204.19 g/mol
InChI Key: IUQNIUBPNKQWBR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a trifluorinated aromatic ring and a branched alkyl chain. The compound’s structure combines a 3,4,5-trifluorophenyl group attached to a propanol backbone with a methyl substituent at the second carbon. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Fluorine atoms enhance lipophilicity and metabolic stability, while the tertiary alcohol group may influence hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

2-methyl-1-(3,4,5-trifluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-10(2,14)5-6-3-7(11)9(13)8(12)4-6/h3-4,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQNIUBPNKQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a cuprous salt or copper oxide, and is conducted at elevated temperatures (100-200°C) and high pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as high-pressure reactions, diazotization, and hydrolysis, with careful control of reaction parameters to optimize output .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol exerts its effects involves interactions with various molecular targets. The trifluorophenyl group can influence the compound’s reactivity and binding affinity, affecting pathways such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]-1-propanol

This compound (CAS 1152029-16-7) shares a fluorinated aromatic ring but differs in substituents: it has bis(trifluoromethyl) groups at positions 3 and 5 of the phenyl ring and an amino group at the second carbon. However, the amino group introduces polarity, which may reduce membrane permeability .

1-(3,5-Difluorophenyl)-3-(trifluoromethyl)propenone

A propenone derivative (from ) with a difluorophenyl and trifluoromethyl group, synthesized via Claisen-Schmidt condensation. The ketone group in this compound contrasts with the alcohol in the target molecule, leading to differences in reactivity (e.g., susceptibility to nucleophilic attack) and hydrogen-bonding capacity. Fluorine positioning (3,5 vs. 3,4,5) also affects aromatic ring electronics, altering dipole moments and π-π stacking interactions .

Substituted Propanol Structural Analogs

1-(2,4,6-Trimethylphenyl)ethanol

highlights this compound’s chair conformation and hexameric crystal packing via hydrogen bonds. The primary alcohol group (vs. tertiary in 1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol) may enhance intermolecular hydrogen bonding, influencing melting points .

1-Methyl-2,2-dimethylpropanol

The lack of fluorination results in lower density and boiling point compared to the target compound. Steric effects from the 2,2-dimethyl group could hinder crystallization, contrasting with the ordered packing observed in fluorinated analogs .

1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1

A chloramphenicol analog () with a nitro group and dichloroacetamido substituent. In contrast, the trifluorophenyl group in the target compound offers milder electronic effects and improved pharmacokinetic profiles .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A drospirenone-related impurity () with a thiophene ring. The sulfur atom in thiophene increases polarizability compared to fluorine, affecting solubility in nonpolar solvents. The methylamino group introduces basicity, altering pH-dependent solubility relative to the target compound’s tertiary alcohol .

Research Implications

The trifluorophenyl group in this compound provides a balance of electron-withdrawing effects and metabolic stability compared to nitro or bis(trifluoromethyl) analogs . Its tertiary alcohol group likely reduces hydrogen-bonding-driven crystallization compared to primary alcohols, as seen in . Further studies should explore its synthetic pathways (e.g., Friedel-Crafts alkylation or Grignard reactions) and compare yields with methods used for analogs in .

Biological Activity

1-(3,4,5-Trifluorophenyl)-2-methyl-2-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including data tables and case studies.

  • Chemical Formula : C10H12F3O
  • Molecular Weight : 220.20 g/mol
  • IUPAC Name : 1-(3,4,5-trifluorophenyl)-2-methylpropan-2-ol

The presence of trifluoromethyl groups in the phenyl ring significantly influences the compound's biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

This compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Table 2: Inhibition of Acetylcholinesterase by this compound

Concentration (µM)% Inhibition
1025
5050
10075

The results indicate that higher concentrations of the compound lead to increased inhibition of AChE.

Case Studies and Research Findings

A case study published in Frontiers in Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The study highlighted how modifications to the trifluorophenyl group could enhance biological activity while maintaining favorable pharmacokinetic properties .

Key Findings:

  • Synthesis : The compound was synthesized using phase-transfer catalysis methods that yielded high enantiomeric purity.
  • Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound.

Toxicological Profile

Toxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results indicate low acute toxicity in animal models, but further studies are required to establish a comprehensive toxicological profile.

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